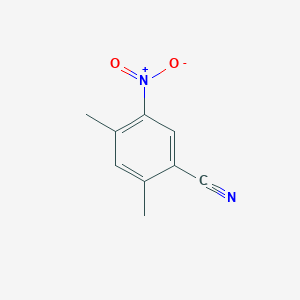

2,4-Dimethyl-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCHWOZARCTQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2,4-Dimethyl-5-nitrobenzonitrile is a compound of interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has been studied for its potential as an anthelmintic agent . Research indicates that derivatives of benzonitrile exhibit significant activity against parasitic infections in livestock. For instance, compounds similar to this compound have shown effectiveness against helminth infestations such as those caused by Fasciola hepatica and Haemonchus contortus in sheep and cattle .

Case Study: Anthelmintic Efficacy

A study demonstrated that administering a benzonitrile derivative at dosages ranging from 0.005 g to 0.040 g per kg of body weight effectively controlled helminth infestations without severe toxic side effects . This research highlights the compound's potential for veterinary applications.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in synthetic organic chemistry. For example, it can be used to produce more complex molecules with potential pharmaceutical applications.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Electronic Properties

Substituents at the 2-, 4-, and 5-positions significantly alter the compound’s properties. Key analogs and their characteristics are summarized below:

Electronic Effects :

- Methyl groups (-CH₃) donate electrons via hyperconjugation, deactivating the aromatic ring and directing further electrophilic substitutions to meta/para positions.

- Nitro groups (-NO₂) strongly deactivate the ring, making the compound less reactive toward electrophiles but more prone to nucleophilic attack.

- Halogens (e.g., -F, -Br) exhibit mixed effects: electron-withdrawing inductively but electron-donating via resonance .

Data Tables

Table 1: Comparative Physical Properties

Q & A

Q. Q1. What are the optimal synthetic routes for 2,4-Dimethyl-5-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of nitro-substituted benzonitriles typically involves sequential functionalization of a benzene ring. For this compound:

Nitration Strategy : Introduce the nitro group at position 5 via electrophilic aromatic substitution. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

Methylation : Methyl groups at positions 2 and 4 can be introduced via Friedel-Crafts alkylation or directed ortho-methylation using CH₃I and a Lewis acid catalyst (e.g., AlCl₃) .

Cyanidation : Convert a halogen or boronate intermediate (e.g., Suzuki coupling with a nitrile-bearing boronic ester) to introduce the cyano group .

Critical Parameters :

Q. Q2. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer: Discrepancies in NMR data often arise from solvent effects, impurities, or tautomerism. To resolve contradictions:

Standardize Conditions : Record spectra in deuterated DMSO or CDCl₃ at consistent concentrations and temperatures.

Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of nitration in 2,4-dimethylbenzonitrile derivatives?

Methodological Answer: Regioselectivity in nitration is governed by electronic and steric factors:

Electronic Effects : The cyano group (-CN) is a meta-director, while methyl groups are ortho/para-directors. In 2,4-dimethylbenzonitrile, steric hindrance from methyl groups at positions 2 and 4 directs nitration to position 5 (the only unhindered meta position relative to -CN) .

Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states to confirm activation energies for competing pathways .

Q. Q4. How do solvent polarity and catalyst choice impact the efficiency of cross-coupling reactions involving this compound?

Methodological Answer: For Suzuki-Miyaura or Buchwald-Hartwig couplings:

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize palladium intermediates but may increase side reactions. Non-polar solvents (toluene) favor selectivity but slow reaction rates .

Catalyst Optimization : Pd(OAc)₂ with bulky phosphine ligands (XPhos) enhances steric control, preventing undesired coupling at sterically hindered positions .

Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify optimal stopping points. For example, nitro groups can act as electron-withdrawing groups, accelerating oxidative addition but complicating reductive elimination .

Q. Q5. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer: Nitro and cyano groups are susceptible to hydrolysis under extreme pH:

pH Stabilization : Conduct reactions in neutral buffers (pH 6–8) or use scavengers (e.g., ammonium chloride) to quench excess acid/base .

Protecting Groups : Temporarily protect the nitro group (e.g., as a nitroso derivative) during harsh transformations .

Alternative Pathways : Replace aqueous conditions with ionic liquids (e.g., [BMIM][BF₄]) to stabilize reactive intermediates .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

Purity Verification : Re-measure melting points via DSC (Differential Scanning Calorimetry) and compare with literature. Impurities lower melting points and broaden ranges .

Solubility Protocols : Standardize solvent systems (e.g., 10 mg/mL in DMSO) and report equilibration times. Conflicting data may arise from metastable polymorphs or hydrate formation .

Source Cross-Check : Prioritize data from peer-reviewed journals over vendor catalogs, which may lack analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.